molecular formula C20H17N9 B2821830 Ropsacitinib CAS No. 2127109-85-5

Ropsacitinib

Cat. No.: B2821830
CAS No.: 2127109-85-5
M. Wt: 383.419
InChI Key: XPLZTJWZDBFWDE-LDTOLXSISA-N
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Preparation Methods

The synthesis of Ropsacitinib involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of cyclization and substitution reactions, involving intermediates like pyrazoles and pyrazolopyrazines . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Ropsacitinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

Ropsacitinib exerts its effects by selectively inhibiting tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-23 (IL-23) and interleukin-12 (IL-12). By inhibiting TYK2, this compound disrupts these signaling pathways, thereby reducing inflammation and modulating immune responses .

Comparison with Similar Compounds

Ropsacitinib is often compared with other TYK2 inhibitors, such as Brepocitinib and Deucravacitinib. While all these compounds target TYK2, they differ in their selectivity and mechanism of action:

This compound’s uniqueness lies in its high selectivity for TYK2 over other JAK family members, making it a promising candidate for treating autoimmune diseases with fewer side effects .

Conclusion

This compound is a promising compound with significant potential in treating autoimmune inflammatory conditions. Its selective inhibition of TYK2 makes it a valuable tool for scientific research and a potential therapeutic agent in medicine. Further studies and clinical trials will help to fully elucidate its benefits and applications.

Properties

IUPAC Name

3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLZTJWZDBFWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2127109-84-4
Record name Ropsacitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROPSACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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